

Fak-IN-23: A Comprehensive Kinase Inhibition Profile and Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the kinase inhibition profile of **Fak-IN-23**, a potent inhibitor of Focal Adhesion Kinase (FAK). This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

Fak-IN-23, also identified in scientific literature as compound 26, is a multi-targeted kinase inhibitor with high potency against Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This thieno[3,2-d]pyrimidine derivative has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown tumor growth inhibition in xenograft models.[1][3] Its dual inhibitory action on FAK and key signaling kinases such as FLT3 makes it a compound of significant interest for further investigation in oncology and drug development.

Kinase Inhibition Profile

Fak-IN-23 (compound 26) was profiled against a panel of 334 kinases to determine its selectivity. At a concentration of $0.1~\mu M$, it inhibited 15 of these kinases by more than 90%. The IC50 values for these highly inhibited kinases were subsequently determined.

Table 1: Kinase Inhibition Profile of Fak-IN-23 (Compound 26)[1]



Kinase Target	IC50 (nM)
FAK	9.7
FLT3	1.1
FLT3-D835Y	0.8
SRC	3.4
c-KIT	3.8
CSK	4.6
BRAF	5.1
ρ38α	6.2
CAMKK2	7.3
FLT4(VEGFR3)	8.5
LCK	9.9
FYN	11.2
YES	12.5
НСК	14.1
LYN A	15.8

Data sourced from the supplementary information of "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3".[1]

Experimental Protocols In Vitro Kinase Inhibition Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the in vitro kinase inhibitory activity of compounds like **Fak-IN-23**. The following is a representative protocol based on established methodologies.



Objective: To determine the half-maximal inhibitory concentration (IC50) of **Fak-IN-23** against a panel of purified kinases.

Materials:

- Recombinant human FAK enzyme
- ULight[™]-poly GT substrate
- Europium-labeled anti-phosphotyrosine antibody (FRET donor)
- ATP
- Fak-IN-23 (or test compound)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Assay plates (e.g., low-volume 384-well black plates)
- Plate reader capable of time-resolved fluorescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of Fak-IN-23 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Prepare a solution of the FAK enzyme and ULight™poly GT substrate in the kinase reaction buffer.
- Assay Reaction: a. To the wells of the assay plate, add the diluted Fak-IN-23 or DMSO (for control wells). b. Add the enzyme and substrate mixture to all wells. c. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection: a. Stop the kinase reaction by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and EDTA. b. Incubate the plate for a further period (e.g., 60



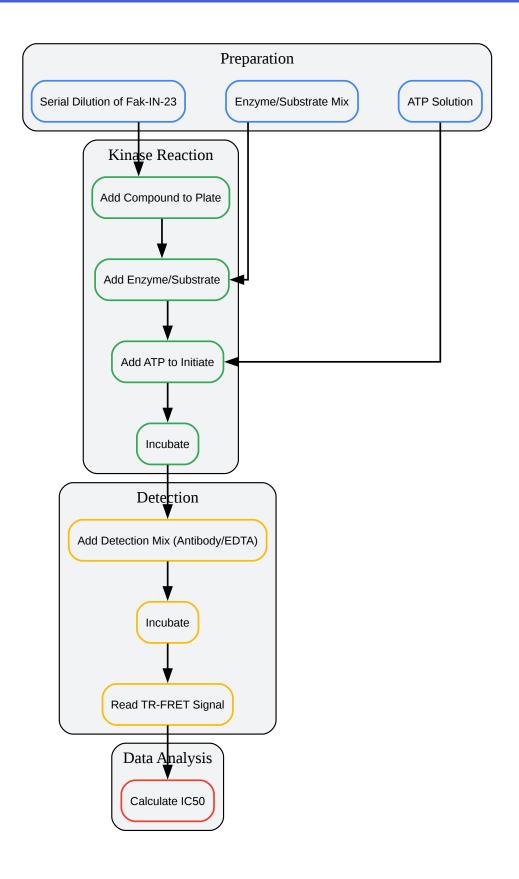




minutes) to allow for antibody binding to the phosphorylated substrate.

- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percentage of inhibition against the logarithm of the **Fak-IN-23** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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In Vitro Kinase Assay Workflow

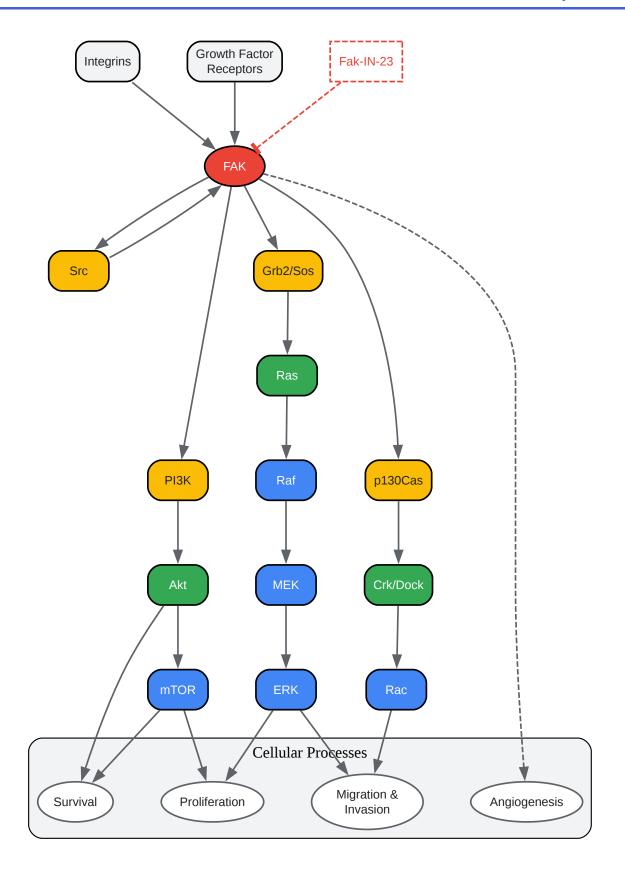


Signaling Pathway Analysis

Focal Adhesion Kinase is a critical non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate key cellular processes such as adhesion, migration, proliferation, and survival. Inhibition of FAK by **Fak-IN-23** can disrupt these signaling cascades.

The diagram below illustrates the central role of FAK in cellular signaling and the downstream pathways it modulates. **Fak-IN-23**, by inhibiting FAK, is expected to downregulate the activity of these pathways.





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FAK Signaling Pathway and Point of Inhibition by Fak-IN-23



Conclusion

Fak-IN-23 is a potent, multi-targeted kinase inhibitor with significant activity against FAK and other key oncogenic kinases. Its well-defined inhibition profile and the availability of robust assay methodologies make it a valuable tool for cancer research and therapeutic development. The information presented in this guide provides a solid foundation for further preclinical and clinical investigation of **Fak-IN-23**.

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